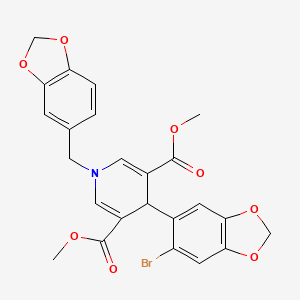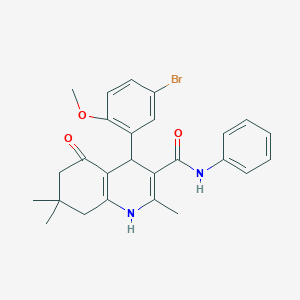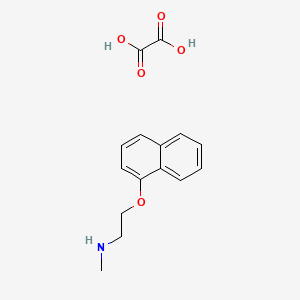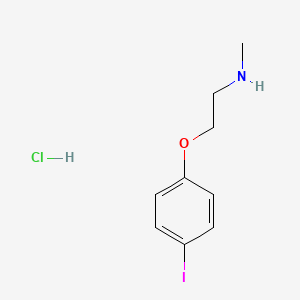
2-(4-iodophenoxy)-N-methylethanamine;hydrochloride
概要
説明
2-(4-iodophenoxy)-N-methylethanamine;hydrochloride is a chemical compound that features an iodophenoxy group attached to an N-methylethanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenoxy)-N-methylethanamine;hydrochloride typically involves the reaction of 4-iodophenol with an appropriate amine under controlled conditions. One common method involves the use of a copper-catalyzed cross-coupling reaction, where 4-iodophenol is reacted with N-methylethanamine in the presence of a copper catalyst and a base . The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-iodophenoxy)-N-methylethanamine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the iodophenoxy group.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenoxy derivatives, while oxidation reactions can produce iodophenol derivatives.
科学的研究の応用
2-(4-iodophenoxy)-N-methylethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-(4-iodophenoxy)-N-methylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The iodophenoxy group can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular function and behavior.
類似化合物との比較
Similar Compounds
4-Iodophenoxyacetic Acid: This compound has a similar iodophenoxy group but differs in its acetic acid backbone.
N-benzyl-2-[2-(4-iodophenoxy)ethoxy]-N-methylethanamine oxalate: This compound features a benzyl group and an ethoxy linkage, making it structurally similar but functionally distinct.
Uniqueness
2-(4-iodophenoxy)-N-methylethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(4-iodophenoxy)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO.ClH/c1-11-6-7-12-9-4-2-8(10)3-5-9;/h2-5,11H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAGIIQQCKLDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)I.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-tert-butyl-2-chlorophenoxy)butyl]methylamine oxalate](/img/structure/B4095034.png)
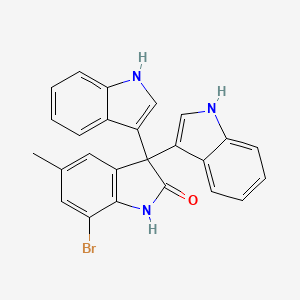
![[3-(4-bromo-2,6-dimethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B4095044.png)
![Ethyl 7-(furan-2-yl)-2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4095056.png)
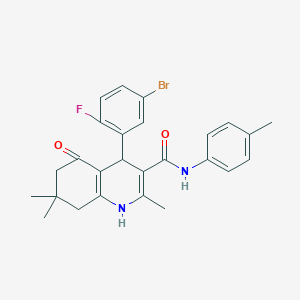
![2-[2-(3-bromophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4095061.png)
![3,4-dichlorobenzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B4095066.png)
![N-[3-(4-nitrophenoxy)propyl]cyclopentanamine;oxalic acid](/img/structure/B4095067.png)
![4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-[3-(methoxymethyl)-1-pyrrolidinyl]pyrimidine](/img/structure/B4095068.png)
![N-[3-(4-chloro-3-ethylphenoxy)propyl]cyclopentanamine oxalate](/img/structure/B4095078.png)
![ethyl 4-[N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4095093.png)
